1-Phenylcyclopropanecarboxamide
Overview
Description
1-Phenylcyclopropanecarboxamide is an organic compound and a derivative of cyclopropane. It has a linear formula of C10H11NO .
Molecular Structure Analysis
The molecular structure of 1-Phenylcyclopropanecarboxamide is represented by the SMILES stringNC(C1(CC1)C2=CC=CC=C2)=O
and the InChI string 1S/C10H11NO/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12)
. The molecular weight is 161.2 g/mol. Physical And Chemical Properties Analysis
1-Phenylcyclopropanecarboxamide has a linear formula of C10H11NO . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available from the sources I have.Scientific Research Applications
Cognitive Enhancers
1-Phenylcyclopropanecarboxamide derivatives have been identified as novel, selective Sigma-1 ligands with potential as cognitive enhancers. These compounds exhibit drug-like properties, high solubility, and metabolic stability. For instance, a specific compound in this class demonstrated significant antiamnesic effects in a mouse model of recognition memory, indicating its potential in enhancing cognitive functions (Valade et al., 2011).
Antitumor Activity
There has been substantial research into the antitumor potential of 1-Phenylcyclopropanecarboxamide derivatives. Specific compounds in this class have shown promising activity against breast cancer cell lines, indicating their potential as apoptosis inducers and for their role in inhibiting tumor growth. These findings suggest a significant avenue for future cancer therapies (Abd-Allah & Elshafie, 2018).
Chemical Synthesis
The compound has been a focus in the field of chemical synthesis, especially in creating amino acid derivatives and other complex organic compounds. This application is significant in the development of new materials and drugs, showcasing the versatility of 1-Phenylcyclopropanecarboxamide in synthetic chemistry (Zhou et al., 2011).
Orexin Receptor Antagonists
Research into N-aryl-2-phenylcyclopropanecarboxamide derivatives has led to the development of potent and orally active orexin receptor antagonists. These compounds, through extensive structure-activity relationship (SAR) studies, have shown promise in the treatment of sleep disorders. One such compound demonstrated potent in vitro activity and was effective in animal sleep measurement experiments (Yoshida et al., 2014).
Structural Analysis
The structural analysis of 1-Phenylcyclopropanecarboxamide derivatives, such as the examination of hydrogen bonding patterns, has been an area of focus in crystallography and chemistry. Understanding these molecular structures is crucial for the development of new drugs and materials (Lemmerer & Michael, 2008).
Ethylene Precursor in Plants
1-Phenylcyclopropanecarboxamide and its derivatives have been studied for their role as precursors to ethylene in plants. This research is significant in understanding plant growth and development, with potential applications in agriculture and horticulture (Boller, Herner, & Kende, 2004).
Conformational Preferences
Studies on analogs of 1-Phenylcyclopropanecarboxamide, like 1-amino-2,2-diphenylcyclopropanecarboxylic acid, have been conducted to understand their intrinsic conformational preferences. This research is essential for drug design, particularly in developing compounds with specific biological activities (Casanovas et al., 2006).
Novel Binding Sites for Inhibitors
Research has identified novel binding sites for inhibitors in proteins, using derivatives of 1-Phenylcyclopropanecarboxamide. This discovery opens new avenues for the development of selective and potent inhibitors for various biological targets (He et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-phenylcyclopropane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBXAQLZTBLSGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303328 | |
Record name | 1-phenylcyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclopropanecarboxamide | |
CAS RN |
6120-96-3 | |
Record name | 1-Phenylcyclopropanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6120-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 157875 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006120963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6120-96-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-phenylcyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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